molecular formula C8H6Br2O2S B13123717 (2,2-Dibromoethenesulfonyl)benzene CAS No. 86143-88-6

(2,2-Dibromoethenesulfonyl)benzene

Cat. No.: B13123717
CAS No.: 86143-88-6
M. Wt: 326.01 g/mol
InChI Key: WDKBQJJKZJIQDG-UHFFFAOYSA-N
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Description

((2,2-Dibromovinyl)sulfonyl)benzene is an organic compound characterized by the presence of a dibromovinyl group attached to a sulfonyl group, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2,2-Dibromovinyl)sulfonyl)benzene typically involves the reaction of gem-dibromoalkenes with arylsulfonyl methyl isocyanides. This process is facilitated by the use of cesium carbonate (Cs2CO3) as a base in dimethyl sulfoxide (DMSO) at elevated temperatures (around 100°C) . The reaction proceeds through a cascade mechanism involving sulfonylation and cycloaddition reactions, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for ((2,2-Dibromovinyl)sulfonyl)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

((2,2-Dibromovinyl)sulfonyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex cyclic structures.

    Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation or reduction, altering the compound’s chemical properties.

Common Reagents and Conditions

Common reagents used in reactions involving ((2,2-Dibromovinyl)sulfonyl)benzene include bases like cesium carbonate, solvents such as DMSO, and various nucleophiles for substitution reactions. The reaction conditions typically involve elevated temperatures to facilitate the desired transformations.

Major Products Formed

The major products formed from reactions involving ((2,2-Dibromovinyl)sulfonyl)benzene depend on the specific reaction type. For example, cycloaddition reactions can yield complex cyclic compounds, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

((2,2-Dibromovinyl)sulfonyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((2,2-Dibromovinyl)sulfonyl)benzene involves its reactivity due to the presence of the dibromovinyl and sulfonyl groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Dibromovinyl)benzene: Lacks the sulfonyl group, making it less reactive in certain types of reactions.

    Phenylsulfonylmethyl isocyanide: Similar in reactivity but used in different types of synthetic applications.

Uniqueness

((2,2-Dibromovinyl)sulfonyl)benzene is unique due to the combination of the dibromovinyl and sulfonyl groups, which confer distinct reactivity and potential for diverse applications in scientific research.

Properties

CAS No.

86143-88-6

Molecular Formula

C8H6Br2O2S

Molecular Weight

326.01 g/mol

IUPAC Name

2,2-dibromoethenylsulfonylbenzene

InChI

InChI=1S/C8H6Br2O2S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-6H

InChI Key

WDKBQJJKZJIQDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=C(Br)Br

Origin of Product

United States

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